
Cerium(III) Trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(III) Trifluoromethanesulfonate is an inorganic compound with the chemical formula Ce(CF₃SO₃)₃. It is a white crystalline solid that is soluble in water and organic solvents. This compound is known for its high thermal and chemical stability, making it valuable in various chemical and industrial applications .
Mechanism of Action
Target of Action
Cerium(III) Trifluoromethanesulfonate, also known as Cerium triflate, is primarily used as a catalyst in organic synthesis . Its primary targets are organic compounds, specifically epoxides .
Mode of Action
This compound acts as an efficient catalyst for the ring opening of epoxides . It provides high regio- and stereoselectivity, meaning it can control the direction and configuration of the reaction .
Result of Action
The primary result of this compound’s action is the transformation of organic compounds. It enables the efficient ring opening of epoxides, providing high regio- and stereoselectivity .
Action Environment
This compound is hygroscopic, meaning it readily absorbs moisture from the environment . This property, along with other environmental factors such as temperature and pH, could influence its action, efficacy, and stability. It’s recommended to store it away from water/moisture, in a cool, dry, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
Cerium(III) Trifluoromethanesulfonate plays a crucial role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate specific biochemical transformations. For instance, it is known to catalyze the ring-opening of epoxides, providing high regio- and stereoselectivity . This interaction is essential for the synthesis of complex organic molecules, which are often used in pharmaceuticals and other biochemical applications.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause changes in the expression of certain genes involved in metabolic pathways . Additionally, its catalytic properties can impact cellular metabolism by facilitating specific biochemical reactions within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a Lewis acid, accepting electron pairs from other molecules, which facilitates various chemical reactions. This compound can bind to enzymes and other proteins, altering their activity and leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is hygroscopic, meaning it absorbs moisture from the air, which can affect its stability and reactivity . Over time, this can lead to degradation of the compound, potentially altering its effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can act as an effective catalyst without causing significant adverse effects. At high doses, it may exhibit toxic effects, including skin and eye irritation, respiratory issues, and potential impacts on cellular function . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to organic synthesis. It interacts with enzymes and cofactors to facilitate specific biochemical reactions. For example, it can catalyze the conversion of epoxides to diols, a reaction that is important in the synthesis of various organic compounds . These interactions can affect metabolic flux and metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility in water allows it to move freely within the cellular environment . This distribution can affect its localization and accumulation in specific cellular compartments, influencing its activity and function.
Subcellular Localization
This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific organelles, where it can exert its catalytic effects . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium(III) Trifluoromethanesulfonate is typically synthesized by reacting cerium oxide (CeO₂) with trifluoromethanesulfonic acid (CF₃SO₃H). The reaction is carried out under controlled conditions to ensure the complete conversion of cerium oxide to this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity cerium oxide and trifluoromethanesulfonic acid. The reaction is conducted in large reactors with precise temperature and pressure controls to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Cerium(III) Trifluoromethanesulfonate is known to undergo various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to lower oxidation states under specific conditions.
Substitution: It participates in substitution reactions, particularly in the formation of organometallic compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and organolithium compounds are employed.
Major Products:
Oxidation: Produces cerium(IV) compounds.
Reduction: Yields cerium(II) compounds.
Substitution: Forms various organocerium compounds.
Scientific Research Applications
Cerium(III) Trifluoromethanesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Ytterbium(III) Trifluoromethanesulfonate
- Lanthanum(III) Trifluoromethanesulfonate
- Dysprosium(III) Trifluoromethanesulfonate
- Yttrium(III) Trifluoromethanesulfonate
- Bismuth(III) Trifluoromethanesulfonate
Uniqueness: Cerium(III) Trifluoromethanesulfonate is unique due to its high thermal stability and strong Lewis acidity, which make it an effective catalyst in a wide range of chemical reactions. Its ability to operate under mild conditions and its compatibility with various solvents further enhance its utility compared to similar compounds .
Properties
CAS No. |
698999-65-4 |
|---|---|
Molecular Formula |
C7H2Ce2F21O22S7 |
Molecular Weight |
1341.7 g/mol |
IUPAC Name |
cerium(3+);cerium(4+);trifluoromethanesulfonate;hydrate |
InChI |
InChI=1S/7CHF3O3S.2Ce.H2O/c7*2-1(3,4)8(5,6)7;;;/h7*(H,5,6,7);;;1H2/q;;;;;;;+3;+4;/p-7 |
InChI Key |
ZYOXSYOWLHSHPQ-UHFFFAOYSA-G |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ce+3] |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Ce+3].[Ce+4] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-](/img/structure/B6593592.png)
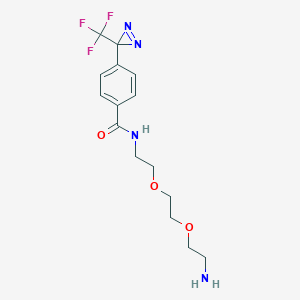
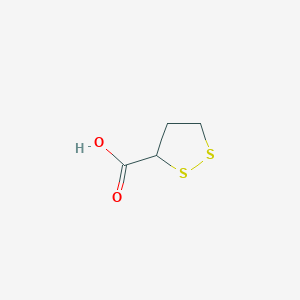
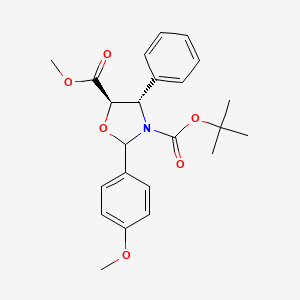
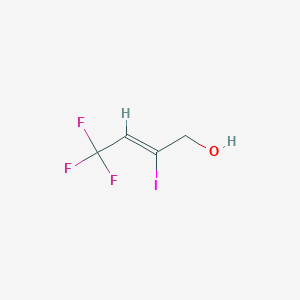
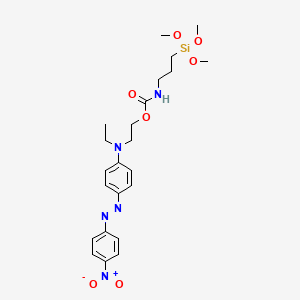
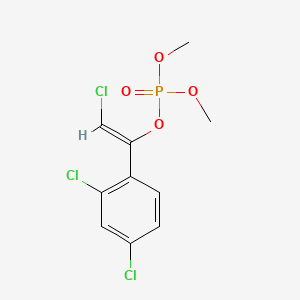
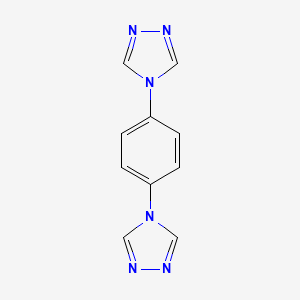
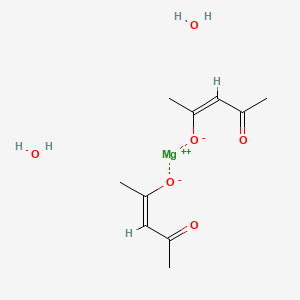
![1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol](/img/structure/B6593653.png)


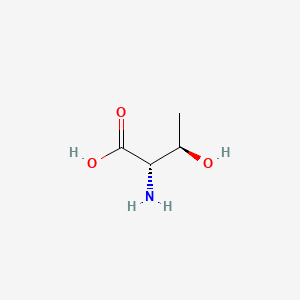
![8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B6593685.png)
